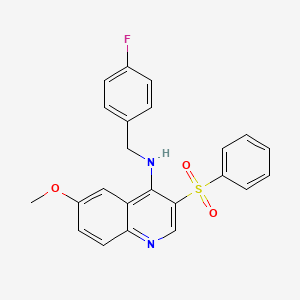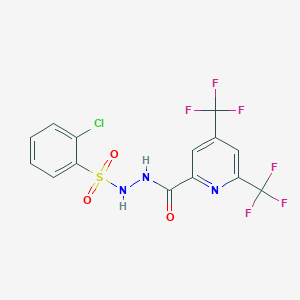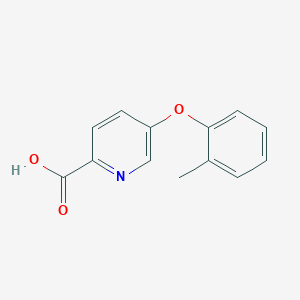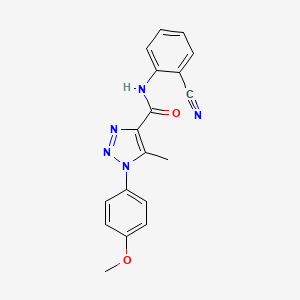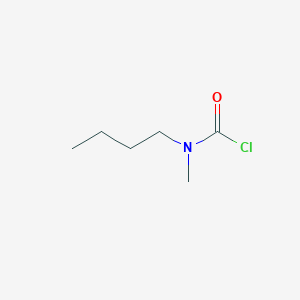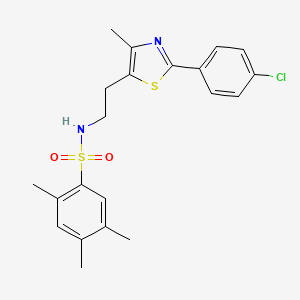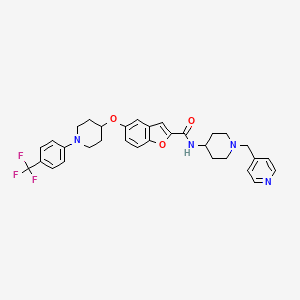![molecular formula C14H16N2O5S B2769455 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 173336-67-9](/img/structure/B2769455.png)
2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
概要
説明
The compound appears to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The morpholine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . They can also participate in [4+2] annulation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(2-Bromophenylsulfonyl)morpholine, the molecular formula is CHBrNOS and the average mass is 306.176 Da .科学的研究の応用
- Researchers have investigated the compound’s ability to inhibit cancer cell growth. Its structural features suggest potential interactions with cellular targets, making it a candidate for further study in cancer therapy .
- The compound’s sulfonyl group and isoindoline core may contribute to anti-inflammatory effects. Studies have explored its impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .
- Some investigations suggest that this compound exhibits antioxidant properties. Researchers have studied its ability to scavenge free radicals and protect cells from oxidative stress .
- The morpholine moiety in the compound has drawn attention for its potential neuroprotective effects. Studies have explored its role in preventing neuronal damage and promoting brain health .
- Chemists have utilized this compound in organic synthesis due to its unique structure. It can serve as a building block for creating more complex molecules, making it valuable in drug discovery and material science .
- Researchers have included this compound in pharmacological screenings to assess its interactions with various biological targets. Its diverse chemical features make it an interesting candidate for drug development .
Anticancer Potential
Anti-inflammatory Properties
Antioxidant Activity
Neuroprotection
Organic Synthesis
Pharmacological Screening
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that isoindoline derivatives, which this compound is a part of, have been found to interact with various receptors and have shown diverse biological activities .
Mode of Action
Isoindoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.
Biochemical Pathways
Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
Given the diverse biological activities associated with isoindoline derivatives , it can be inferred that the compound likely induces a range of molecular and cellular changes contributing to these effects.
特性
IUPAC Name |
2-(2-morpholin-4-ylsulfonylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13-11-3-1-2-4-12(11)14(18)16(13)7-10-22(19,20)15-5-8-21-9-6-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEIQOGSYKUHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

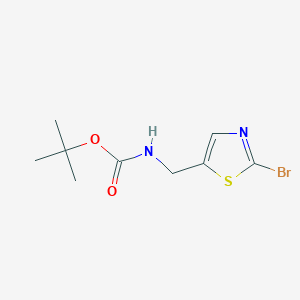
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

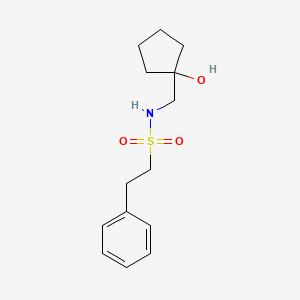
![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
